

Technical Whitepaper: Physicochemical Properties of 2-(4-Morpholinyl)cyclopentanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane

Cat. No.: B174859

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physical and chemical properties of 2-(4-Morpholinyl)cyclopentanol. Due to the limited availability of experimentally-derived data for this specific compound in public literature, this guide synthesizes information based on its structural components: the cyclopentanol ring and the morpholine moiety. It presents predicted physicochemical parameters and details the standard experimental methodologies required for their empirical determination. This whitepaper is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules in drug discovery and development.

Compound Identification and Structure

2-(4-Morpholinyl)cyclopentanol is a heterocyclic organic compound incorporating a cyclopentanol ring substituted with a morpholine group at the second position. The presence of both a secondary alcohol and a tertiary amine functional group dictates its chemical behavior and physical properties.

Identifier	Value	Reference
IUPAC Name	2-(Morpholin-4-yl)cyclopentan-1-ol	
CAS Number	161277-45-8 (for 1R-trans isomer)	[1] [2]
Molecular Formula	C ₉ H ₁₇ NO ₂	[1] [2]
Molecular Weight	171.24 g/mol	[1] [2]
Canonical SMILES	C1CC(C(C1)O)N2CCOCC2	

Predicted Physical and Chemical Properties

The properties of 2-(4-Morpholinyl)cyclopentanol are predicted based on the known characteristics of its parent structures, cyclopentanol and morpholine. The hydroxyl group from cyclopentanol and the tertiary amine from morpholine are expected to dominate its intermolecular interactions and reactivity.

Property	Predicted Value / Characteristic	Justification
Physical State	Colorless to pale yellow viscous liquid or low-melting solid	Based on the properties of cyclopentanol (viscous liquid) and morpholine (liquid). [3] [4]
Boiling Point	> 140 °C	Expected to be higher than both cyclopentanol (140 °C) and morpholine (129 °C) due to increased molecular weight and potential for hydrogen bonding. [3] [4] [5]
Melting Point	> -19 °C	Expected to be higher than cyclopentanol (-19 °C) and morpholine (-5 °C) due to increased molecular weight and molecular symmetry. [3] [4] [5]
Solubility	Moderately soluble in water; Soluble in polar organic solvents	The morpholine moiety is miscible with water, which should enhance the moderate water solubility of the cyclopentanol backbone. [6] [7] [8]
pKa (Acidic)	~16-18	The hydroxyl group is expected to have a pKa similar to that of other secondary alcohols like cyclopentanol. [9]
pKa (Basic)	~8-9	The nitrogen atom of the morpholine ring is basic, with a pKa expected to be similar to that of morpholine itself (pKa of conjugate acid is ~8.5). [10]

Physicochemical Data of Constituent Moieties

To provide context for the predicted values, the experimentally determined properties of cyclopentanol and morpholine are presented below.

Table 2.1: Properties of Cyclopentanol

Property	Value	Reference
Appearance	Colorless, viscous liquid	[3] [11]
Molecular Weight	86.13 g/mol	[6]
Melting Point	-19 °C	[3] [5] [11]
Boiling Point	139-141 °C	[3] [5]
Density	0.948 g/mL at 20 °C	[3]
Water Solubility	Sparingly soluble (~5 g/L)	[6] [11]

| pKa (acidic) | ~17.95 (Predicted) |[\[9\]](#) |

Table 2.2: Properties of Morpholine

Property	Value	Reference
Appearance	Colorless, hygroscopic liquid	[7] [8]
Molecular Weight	87.12 g/mol	[8]
Melting Point	-5 °C	[4]
Boiling Point	129 °C	[4]
Density	1.007 g/cm ³	[4]
Water Solubility	Miscible	[8] [10]

| pKa (of conjugate acid) | 8.49 |[\[10\]](#) |

Chemical Reactivity Profile

The chemical reactivity of 2-(4-Morpholinyl)cyclopentanol is defined by its two primary functional groups:

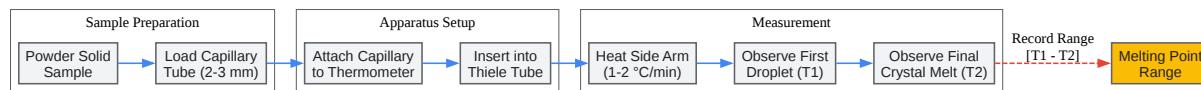
- Secondary Alcohol (-OH): The hydroxyl group on the cyclopentane ring can undergo typical alcohol reactions. It can be oxidized to the corresponding ketone, 2-(4-morpholinyl)cyclopentanone. It is also susceptible to esterification with carboxylic acids or acid chlorides and can act as a nucleophile in substitution reactions.
- Tertiary Amine (-N<): The nitrogen atom in the morpholine ring possesses a lone pair of electrons, rendering it basic and nucleophilic.^{[4][10]} It will readily react with acids to form morpholinium salts.^{[4][10]} This basicity is a key feature influencing the compound's solubility in acidic aqueous solutions.

Standard Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physicochemical properties of 2-(4-Morpholinyl)cyclopentanol.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a Thiele tube apparatus.


Materials:

- Thiele tube
- High-boiling point mineral oil
- Thermometer (-10 to 200 °C)
- Capillary tubes (sealed at one end)
- Rubber band or slice of rubber tubing
- Bunsen burner or microburner

- Sample of 2-(4-Morpholinyl)cyclopentanol (solid form)

Procedure:

- Sample Preparation: Finely powder a small amount of the solid sample. Introduce a small quantity of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample to a height of 2-3 mm.[3]
- Apparatus Assembly: Attach the capillary tube to the thermometer using a small rubber band. The sample in the tube should be level with the thermometer bulb.[5]
- Heating: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the level of the mineral oil.[5] Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[5]
- Observation: For an unknown compound, a preliminary rapid heating can be performed to find an approximate melting point. For the accurate measurement, heat slowly, aiming for a temperature increase of 1-2 °C per minute near the expected melting point.[5][7]
- Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). Record the temperature at which the last crystal of the solid melts (the end of the melting range).[5] A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.[5]

[Click to download full resolution via product page](#)

Melting Point Determination Workflow

Boiling Point Determination (Micro Method)

This protocol details the determination of a liquid's boiling point using a small sample volume in a Thiele tube.

Materials:

- Thiele tube and mineral oil
- Thermometer
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Rubber band
- Bunsen burner
- Sample of 2-(4-Morpholinyl)cyclopentanol (liquid form)

Procedure:

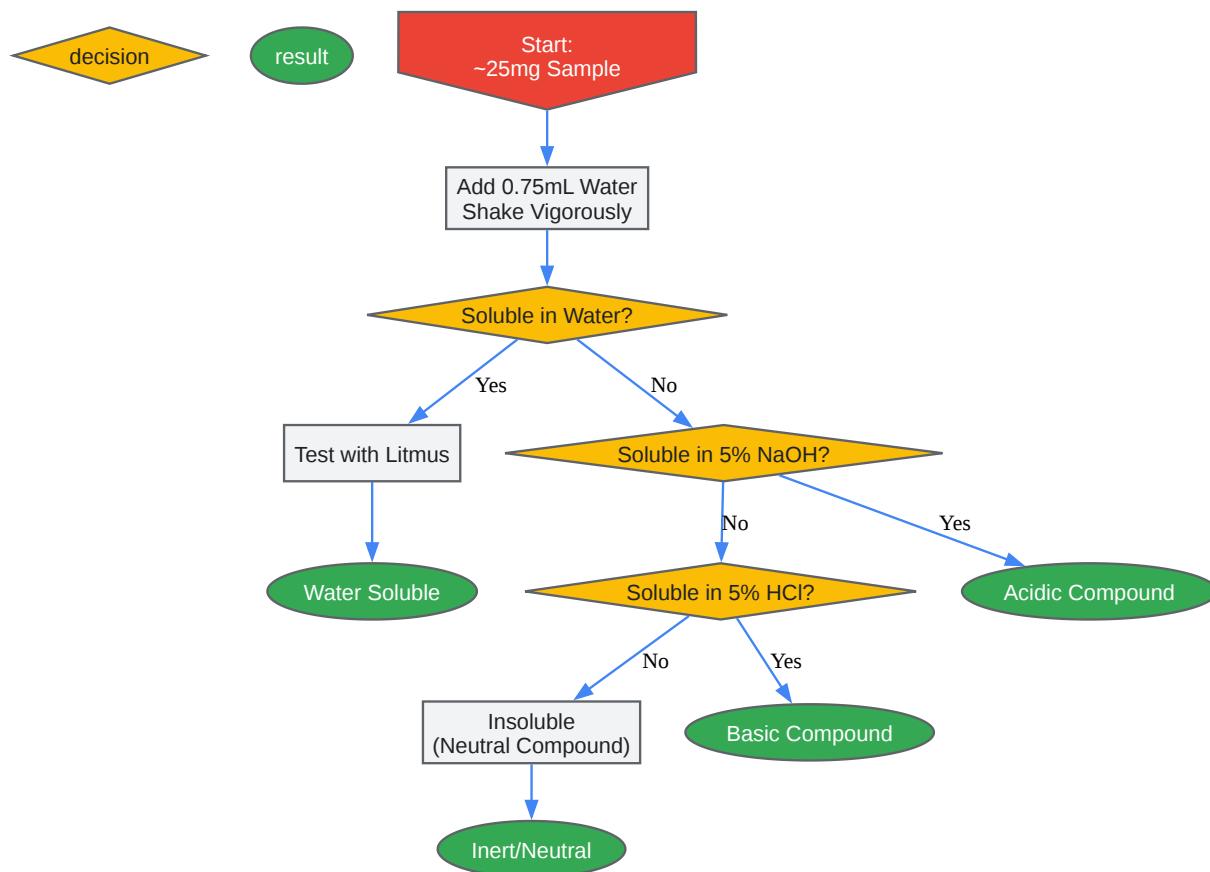
- Apparatus Assembly: Attach a small test tube to the thermometer with a rubber band, ensuring the bottom of the tube is flush with the thermometer bulb.[\[9\]](#)
- Sample Addition: Add 0.2-0.5 mL of the liquid sample into the test tube.[\[9\]](#)
- Capillary Insertion: Place the capillary tube, sealed end up, into the liquid in the test tube.[\[9\]](#)
- Heating: Insert the entire assembly into the Thiele tube. Heat the side arm gently. Initially, air trapped in the capillary tube will expand and bubble out.
- Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This indicates the liquid is at a temperature just above its boiling point.[\[2\]](#)[\[9\]](#)
- Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube.[\[2\]](#)[\[9\]](#) Record this temperature.

[Click to download full resolution via product page](#)

Boiling Point Determination Workflow

Solubility Determination

This qualitative and semi-quantitative protocol is used to classify the solubility of an organic compound in various solvents.


Materials:

- Small test tubes
- Graduated pipettes or droppers
- Spatula
- Sample of 2-(4-Morpholinyl)cyclopentanol
- Solvents: Deionized water, Diethyl ether, 5% HCl(aq), 5% NaOH(aq)
- Litmus paper

Procedure:

- Water Solubility: Place ~25 mg of the sample into a test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[\[11\]](#) If a homogeneous solution forms, the compound is water-soluble. Test the resulting solution with litmus paper to determine if it is acidic, basic, or neutral.[\[1\]](#)
- Ether Solubility: If the compound is water-soluble, repeat the test in a new test tube using diethyl ether as the solvent.[\[11\]](#)

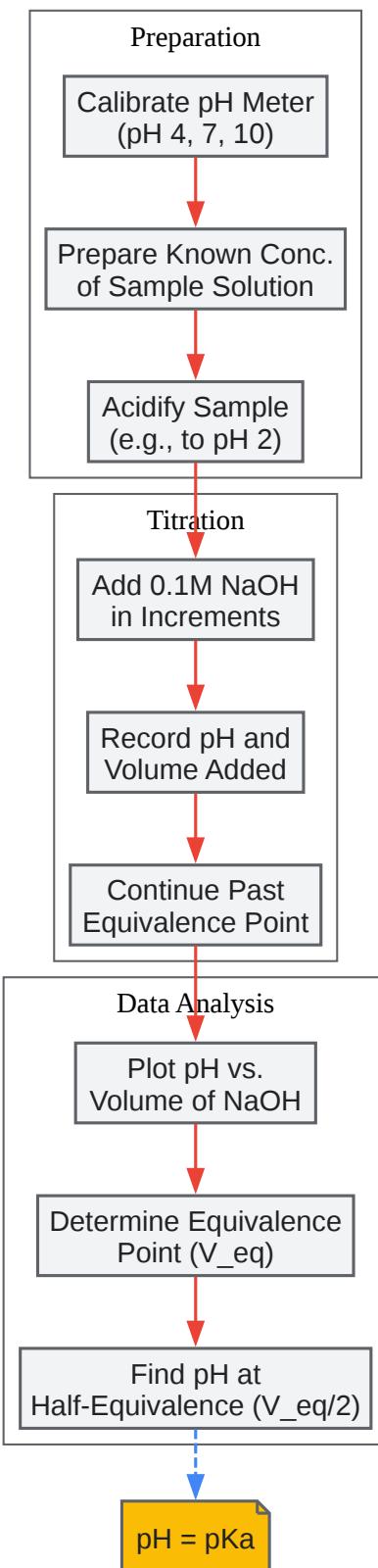
- Aqueous Acid/Base Solubility (if water-insoluble):
 - 5% NaOH Test: If the compound is insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh sample. Shake vigorously. Formation of a solution indicates the presence of an acidic functional group.[1][11]
 - 5% HCl Test: If the compound is insoluble in water and 5% NaOH, add 0.75 mL of 5% HCl solution to a fresh sample. Shake vigorously. Formation of a solution indicates the presence of a basic functional group (e.g., an amine).[1][11]
- Classification: Record the compound as soluble, partially soluble, or insoluble in each solvent.

[Click to download full resolution via product page](#)

Solubility Classification Workflow

pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base. This method is suitable for determining the pKa of the morpholinium conjugate acid.


Materials:

- pH meter with a combination pH electrode
- Magnetic stirrer and stir bar
- Burette (50 mL)
- Beaker (100 mL)
- Standardized 0.1 M NaOH solution
- Standard pH buffers (pH 4, 7, 10)
- Sample of 2-(4-Morpholinyl)cyclopentanol
- 0.1 M HCl

Procedure:

- Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[6][8]
- Sample Preparation: Accurately weigh a sample of 2-(4-Morpholinyl)cyclopentanol and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[6][8] Add a magnetic stir bar.
- Acidification: To determine the pKa of the basic morpholine nitrogen, first protonate it fully by titrating the sample solution with 0.1 M HCl to an acidic pH (e.g., pH 2-3).
- Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin titrating the acidified sample with the standardized 0.1 M NaOH solution. Add the titrant in small, known increments (e.g., 0.1-0.2 mL).[8]

- Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point (e.g., to pH 12).[6][8]
- Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. The equivalence point can be found from the inflection point of the curve, often determined by plotting the first derivative ($\Delta\text{pH}/\Delta\text{V}$) versus volume.[12]

[Click to download full resolution via product page](#)

pKa Determination by Potentiometric Titration

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemconnections.org [chemconnections.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Whitepaper: Physicochemical Properties of 2-(4-Morpholinyl)cyclopentanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174859#physical-and-chemical-properties-of-2-4-morpholinyl-cyclopentanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com